Scaffold Fidelity as the Direct RSK Inhibitor Pharmacophore Precursor vs. the 1-Oxo-8-carboxamide Derivative
The hexahydro scaffold (CAS 67177-54-2) is the direct unoxidized core from which the 1-oxo-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]indole-8-carboxamide RSK inhibitor series is derived. This scaffold was identified from high-throughput screening and subsequently optimized for cellular potency and kinase selectivity [1]. Procuring the unfunctionalized hexahydro core provides the maximal versatility for SAR exploration: a single batch (≥95% purity ) can be converted into multiple 1-oxo analogues, whereas the pre-oxidized 1-oxo intermediate restricts synthetic options to amidation at the C8 position only. No comparator scaffold (e.g., pyrazino[1,2-a]indole or diazepino[1,7-a]indole) has been reported to serve as a productive RSK inhibitor pharmacophore.
| Evidence Dimension | Validated pharmacophore scaffold status for RSK inhibition |
|---|---|
| Target Compound Data | Core scaffold of a published RSK inhibitor series with optimized cell potency and kinase selectivity [1] |
| Comparator Or Baseline | Pyrazino[1,2-a]indole and [1,4]diazepino[1,7-a]indole scaffolds: no reported RSK inhibitor activity in the primary literature |
| Quantified Difference | Qualitative (presence vs. absence of validated RSK inhibitor pharmacophore); quantitative potency data exist for functionalized derivatives but not for the unadorned core |
| Conditions | RSK high-throughput screening and subsequent medicinal chemistry optimisation campaigns [1] |
Why This Matters
For groups pursuing RSK-targeted drug discovery, selecting the validated [1,2-a] hexahydro core rather than an unvalidated analogue eliminates one layer of scaffold-related risk and accelerates SAR campaigns.
- [1] Bioorganic & Medicinal Chemistry Letters. (2012). Indole RSK inhibitors. Part 1: Discovery and initial SAR. 1-oxo-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]indole-8-carboxamide scaffold identified via HTS. View Source
